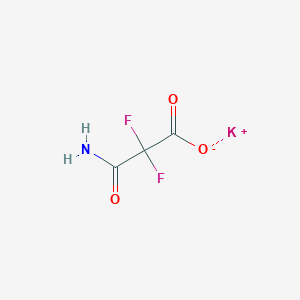

Potassium 2-carbamoyl-2,2-difluoroacetate

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to Potassium 2-carbamoyl-2,2-difluoroacetate involves the use of difluorocarbene precursors . A general procedure for reaction optimization involves the use of a stir bar, N-benzylaniline, the indicated oxidant, and difluorocarbene precursor . The reaction is typically carried out in a pre-heated 60°C oil bath .Aplicaciones Científicas De Investigación

1. Catalytic Synthesis of Carbamate

Potassium 2-carbamoyl-2,2-difluoroacetate plays a role in the catalytic synthesis of carbamates. Research shows that alkali metal salts like potassium carbonate (K2CO3), a common and inexpensive chemical, can catalyze the direct synthesis of carbamate from amine, silicate ester, and carbon dioxide (Zhang, Yuan, Fukaya, & Choi, 2018).

2. Wastewater Treatment

Carbamoyl benzoic acids, which can be synthesized using this compound, have been used innovatively in wastewater treatment. These acids demonstrate potential in binding metallic ions like Pb2+, Cu2+, and Hg2+, suggesting their use in coagulation-flocculation processes (Martinez-Quiroz, López-Maldonado, Ochoa-Terán, Oropeza-Guzmán, Pina-Luis, & Zeferino-Ramírez, 2017).

3. Organic Compound Synthesis

This compound is useful in the synthesis of organic compounds. For instance, ethyl/methyl 2-bromo-2,2-difluoroacetate, a related compound, has been used in radical additions to vinyl ethers in the synthesis of 3,3-difluoro-GABA, an important organic molecule (Kondratov, Bugera, Tolmachova, Posternak, Daniliuc, & Haufe, 2015).

4. Synthesis of Carbamoyl Fluorides

Difluorocarbene, generated from a similar compound, sodium bromodifluoroacetate, reacts with hydroxylamines to form carbamoyl fluorides. This reaction demonstrates high functional group tolerance and has been rationalized through computational calculations (Baars, Engel, Mertens, Meister, & Bolm, 2016).

Safety and Hazards

Potassium 2-carbamoyl-2,2-difluoroacetate should be handled with care. It should be kept away from heat, sparks, open flames, and hot surfaces. Contact with air and water should be avoided due to the risk of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture . The container should be kept tightly closed . It should not be subjected to grinding, shock, or friction . It should not be inhaled, and contact with eyes, skin, or clothing should be avoided . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

Propiedades

IUPAC Name |

potassium;3-amino-2,2-difluoro-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F2NO3.K/c4-3(5,1(6)7)2(8)9;/h(H2,6,7)(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFGAAYVBUHQKY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(=O)[O-])(F)F)N.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F2KNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

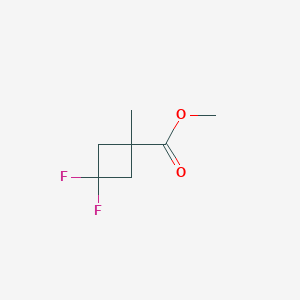

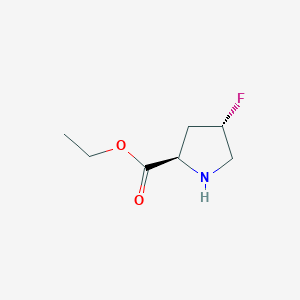

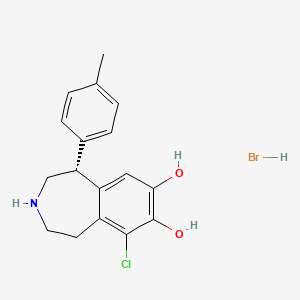

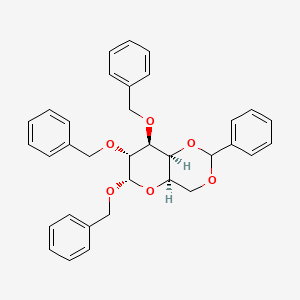

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine ethanesulfonate](/img/structure/B1406599.png)

![[4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride](/img/structure/B1406602.png)

![1-(4'-Chlorophenyl)-3-[3''-(5'''-(trifluoromethyl)pyridin-2'''-yl)--[1'',2'',4'']oxadiazol-5''-ylmethyl]urea](/img/structure/B1406603.png)

![2,2-Dimethyl-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]propionamide](/img/structure/B1406604.png)

![(S)-2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-thiazolidine-4-carboxylic acid](/img/structure/B1406605.png)

![4-Chloro-N-[3'-(5''-(trifluoromethyl)pyridin-2''-yl)-[1',2',4']--oxadiazol-5'-ylmethyl]benzenesulphonamide](/img/structure/B1406613.png)

![Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxymethyl)amino]acetate](/img/structure/B1406615.png)